ETHYL 4-METHYL-5-PHENYL-2-({1,1,1-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-3-METHOXY-3-OXOPROPAN-2-YL}AMINO)THIOPHENE-3-CARBOXYLATE
Overview
Description
Ethyl 4-methyl-5-phenyl-2-{[2,2,2-trifluoro-1-(2-furoylamino)-1-(methoxycarbonyl)ethyl]amino}thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, with its complex structure, is likely to have unique chemical and physical properties that make it valuable for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-METHYL-5-PHENYL-2-({1,1,1-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-3-METHOXY-3-OXOPROPAN-2-YL}AMINO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene ring, followed by the introduction of various substituents through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of large reactors, continuous flow systems, and automated control of reaction parameters to ensure consistency and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in the desired quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-5-phenyl-2-{[2,2,2-trifluoro-1-(2-furoylamino)-1-(methoxycarbonyl)ethyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives with various substituents. Examples include:
- 2-Aminothiophene-3-carboxylates
- 4-Methylthiophene-3-carboxylates
- Phenylthiophene derivatives
Uniqueness
The uniqueness of ETHYL 4-METHYL-5-PHENYL-2-({1,1,1-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-3-METHOXY-3-OXOPROPAN-2-YL}AMINO)THIOPHENE-3-CARBOXYLATE lies in its specific combination of substituents, which confer distinct chemical and physical properties. This makes it valuable for specialized applications where these properties are advantageous.
Properties
IUPAC Name |
ethyl 4-methyl-5-phenyl-2-[[1,1,1-trifluoro-2-(furan-2-carbonylamino)-3-methoxy-3-oxopropan-2-yl]amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O6S/c1-4-33-20(30)16-13(2)17(14-9-6-5-7-10-14)35-19(16)28-22(21(31)32-3,23(24,25)26)27-18(29)15-11-8-12-34-15/h5-12,28H,4H2,1-3H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEJKYQCVMRPDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)NC(C(=O)OC)(C(F)(F)F)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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